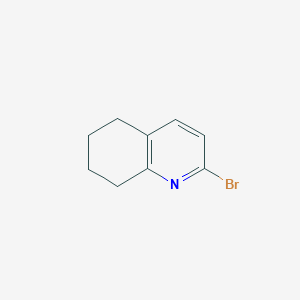

2-Bromo-5,6,7,8-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

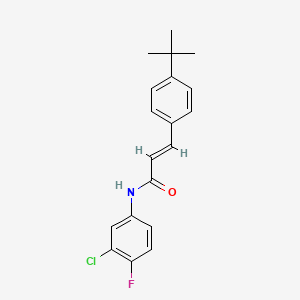

2-Bromo-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline, a bicyclic compound that consists of a pyridine ring fused to a cyclohexene . It has a molecular weight of 212.09 .

Synthesis Analysis

The synthesis of aryl-substituted quinolines and tetrahydroquinolines can be achieved through Suzuki–Miyaura cross-coupling reactions . This involves the coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids .Molecular Structure Analysis

The molecular formula of 2-Bromo-5,6,7,8-tetrahydroquinoline is C9H11N . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The reaction mechanism involves protonation at the carbonyl oxygen in aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of adduct, dehydration of cyclic intermediate, and oxidation of dihydroquinoline by phosphotungstic acid or air to quinoline .科学的研究の応用

Synthesis of Quinoline Derivatives

2-Bromo-5,6,7,8-tetrahydroquinoline: is a key intermediate in the synthesis of various quinoline derivatives. These derivatives are synthesized through conventional methods like Skraup, Doebner-Von Miller, and Friedlander syntheses, as well as modern techniques like Suzuki–Miyaura cross-coupling reactions . The versatility of the quinoline ring allows for the development of compounds with a wide range of medicinal benefits.

Antimalarial Activity

Quinoline derivatives have a long history of use in antimalarial drugs. The structural motif of quinoline is crucial for the activity against malaria parasites. Research into new quinoline-based compounds continues to be a significant area of study, with 2-Bromo-5,6,7,8-tetrahydroquinoline serving as a precursor for potential antimalarial agents .

Anticancer Properties

Some quinoline derivatives exhibit promising anticancer properties. The introduction of various substituents into the quinoline nucleus can enhance its cytotoxicity against cancer cells. As a halogenated compound, 2-Bromo-5,6,7,8-tetrahydroquinoline can be used to develop new anticancer agents through further functionalization .

Antibacterial and Antifungal Applications

The quinoline scaffold is associated with antibacterial and antifungal activities. Derivatives of 2-Bromo-5,6,7,8-tetrahydroquinoline can be designed to target specific bacterial and fungal strains, contributing to the development of new antibiotics and antifungals .

Anti-inflammatory and Analgesic Effects

Quinoline derivatives are known to possess anti-inflammatory and analgesic effects. The modification of 2-Bromo-5,6,7,8-tetrahydroquinoline can lead to the discovery of new drugs that can effectively manage pain and inflammation without the side effects associated with current medications .

Cardiovascular Research

Quinoline compounds have been investigated for their potential cardiovascular benefits. They can act as cardiotonic agents, improving heart muscle function. Research into 2-Bromo-5,6,7,8-tetrahydroquinoline derivatives could lead to advancements in the treatment of heart diseases .

Safety and Hazards

作用機序

Target of Action

This compound is a derivative of quinoline, which is known to interact with various biological targets, including enzymes, receptors, and proteins

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The bromine atom in 2-Bromo-5,6,7,8-tetrahydroquinoline could potentially enhance these interactions due to its electronegativity and size.

Biochemical Pathways

Quinoline derivatives are known to influence several biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis

Result of Action

Quinoline derivatives are known to exert various biological effects, such as anti-inflammatory, antimalarial, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.

特性

IUPAC Name |

2-bromo-5,6,7,8-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKJABMIDAWWHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6,7,8-tetrahydroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

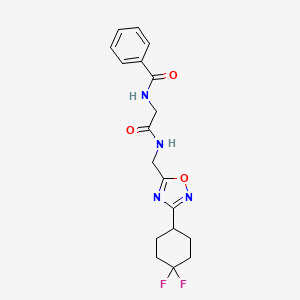

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)

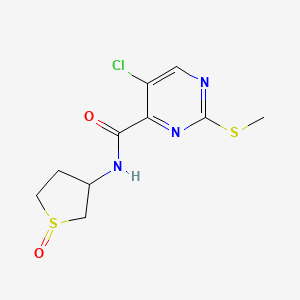

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)

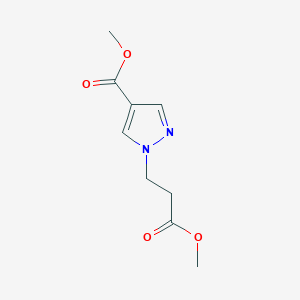

![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)

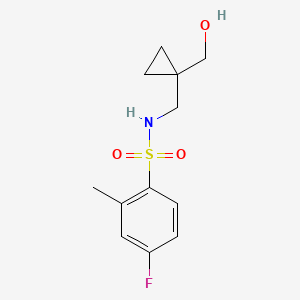

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)